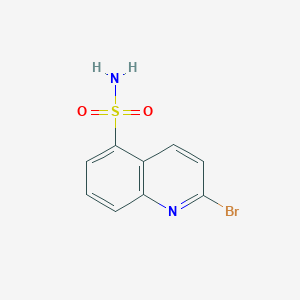

2-Bromoquinoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibition of Protein-Protein Interactions

2-Bromoquinoline-5-sulfonamide derivatives have been studied for their ability to disrupt specific protein-protein interactions. Singh et al. (2015) developed structure-activity relationships around 5-bromo-8-toluylsulfonamidoquinoline, a compound targeting the interaction between the E3 ligase Skp2 and Cks1. This interaction is crucial for the ubiquitination and degradation of the CDK inhibitor p27, a tumor suppressor. The study highlights the potential of these compounds in cancer therapy by stabilizing p27 levels, thus inhibiting tumor cell growth Singh et al., 2015.

Antimicrobial and Antifungal Activities

Research on sulfonamide-substituted quinoline derivatives has shown significant antimicrobial and antifungal properties. Dixit et al. (2010) synthesized a novel bi-dentate ligand incorporating sulfonamide and 8-hydroxyquinoline moieties, which displayed enhanced antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of such compounds in addressing drug-resistant infections Dixit et al., 2010.

Catalytic Applications

This compound compounds have been utilized in catalysis, particularly in the Suzuki–Miyaura cross-coupling reactions. Conelly-Espinosa and Morales‐Morales (2010) reported a palladium complex with 8-hydroxyquinoline-5-sulfonic acid showing high efficiency in catalyzing the Suzuki–Miyaura reactions in water, highlighting the environmental benefits and the recyclability of the catalyst Conelly-Espinosa & Morales‐Morales, 2010.

Antiviral Research

The quest for effective antiviral agents has led to the investigation of quinoline derivatives, including those related to this compound. Alexpandi et al. (2020) conducted an in silico analysis to identify quinoline-based inhibitors against SARS-CoV-2. Their study suggests that certain quinoline derivatives could potentially hinder the activity of key viral proteins, offering a promising direction for the development of COVID-19 therapeutics Alexpandi et al., 2020.

Extraction Reagent Applications

This compound derivatives have also been explored as chelate extraction reagents. Ajioka, Oshima, and Hirayama (2008) investigated their use in the ionic liquid extraction system for divalent metal cations. These compounds demonstrated superior extractability in comparison to traditional solvent systems, indicating their potential in developing more efficient and environmentally friendly extraction technologies Ajioka, Oshima, & Hirayama, 2008.

Mechanism of Action

Target of Action

2-Bromoquinoline-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids . Additionally, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows it to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folate and nucleic acids . By inhibiting DHPS, the compound disrupts the production of folate, which in turn affects the synthesis of nucleic acids .

Result of Action

The molecular and cellular effects of the compound’s action would be the disruption of nucleic acid synthesis due to the inhibition of folate production . This could potentially lead to the death of bacterial cells, thereby exhibiting its antibacterial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain being targeted

Future Directions

Biochemical Analysis

Biochemical Properties

This inhibition can disrupt the synthesis of purines and DNA in bacteria, making sulfonamides effective antibacterial agents .

Cellular Effects

Sulfonamides can have a bacteriostatic effect, inhibiting the growth of bacteria by interfering with their ability to synthesize folic acid .

Molecular Mechanism

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Metabolic Pathways

Sulfonamides are known to be involved in the folic acid synthesis pathway in bacteria .

Properties

IUPAC Name |

2-bromoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSNBLUNNOPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)

![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)